molecular formula C8H16N2 B3419097 (4AR,8AR)-Decahydro-1,5-naphthyridine CAS No. 13623-83-1

(4AR,8AR)-Decahydro-1,5-naphthyridine

Cat. No. B3419097
CAS RN: 13623-83-1
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-HTQZYQBOSA-N
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Description

Molecular Structure Analysis

The molecular structure of (4AR,8AR)-Decahydro-1,5-naphthyridine is a fused bicyclic nitrogen compound. More detailed structural information or analysis is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of (4AR,8AR)-Decahydro-1,5-naphthyridine are not detailed in the available resources .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of new substituted 3-aryl-1,8-naphthyridine derivatives were synthesized, demonstrating a straightforward and efficient methodology. These compounds were evaluated for their antimicrobial activity, showcasing the potential of (4AR,8AR)-Decahydro-1,5-naphthyridine derivatives in developing new antimicrobial agents (D. Ravi et al., 2018).

Structural Analysis and Synthesis of Complexes

The synthesis and structural analysis of various (4AR,8AR)-Decahydro-1,5-naphthyridine derivatives, including their cis and trans isomers, have been conducted. These studies provide insights into the structural properties of these compounds and their potential as intermediates in the synthesis of complex medicinal chemical structures (Carolin Schwehm et al., 2014).

Enzymatic Resolution and Chemoenzymatic Synthesis

The enzymatic resolution of (4AR,8AR)-Decahydro-1,5-naphthyridine derivatives has been explored, leading to the chemoenzymatic synthesis of compounds with significant biological activities. This approach demonstrates the versatility of these derivatives in synthesizing bioactive molecules (Masako Kinoshita et al., 2008).

Antimicrobial Agents Development

Novel 1,8-naphthyridine-3-carboxylic acid derivatives, synthesized from (4AR,8AR)-Decahydro-1,5-naphthyridine, showed broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. These findings highlight the potential of these derivatives in developing new antimicrobial agents (V. K. Gurjar et al., 2020).

Quantum Chemistry and Molecular Modeling

Quantum chemical calculations and molecular modeling studies of 1,8-naphthyridine derivatives reveal their electronic properties and potential biological activity correlations. These studies aid in understanding the interaction mechanisms of these compounds at the molecular level and guide the design of new derivatives with enhanced biological activities (A. Fadda et al., 2012).

properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269109
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13623-83-1, 219522-27-7
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219522-27-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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